2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-15-7-2-5-13(11-15)20-24-21-23-16-8-3-9-17(27)18(16)19(26(21)25-20)14-6-4-10-22-12-14/h2,4-7,10-12,19H,3,8-9H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWBKBIEQDEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound's structure is characterized by a triazoloquinazolinone scaffold, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 298.36 g/mol. The presence of methoxy and pyridine groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazolinones. The compound has been investigated as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in various cancers. In vitro assays demonstrated that derivatives of triazoloquinazolinones exhibit significant inhibitory effects on Plk1 activity:
- Inhibition Assays : The compound showed IC50 values in the low micromolar range against Plk1 in cell-based assays .
- Mechanism of Action : It is believed to disrupt mitotic progression by inhibiting protein-protein interactions essential for Plk1 function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazoloquinazolinone scaffold can lead to enhanced potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Alteration of side chains | Improved selectivity for Plk1 inhibition |
Case Studies
Several case studies have documented the efficacy of triazoloquinazolinone derivatives in preclinical models:
- Study on Plk1 Inhibition :
- Anti-inflammatory Evaluation :
Scientific Research Applications
Pharmacological Properties
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antibacterial and antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The specific structure of the compound may enhance its efficacy compared to traditional antibiotics.
-
Neuroprotective Effects :
- There is growing evidence that triazole derivatives can act as neuroprotectants. They have been shown to modulate GABA receptors, which are crucial in neurotransmission and can influence conditions such as anxiety and epilepsy . This suggests potential applications in treating neurological disorders.
-
Anticancer Potential :
- The quinazoline framework is known for its anticancer properties. Compounds similar to 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific interactions of this compound with cancer cell lines could provide insights into its therapeutic potential.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or pyridine rings can significantly affect the pharmacological profile. For instance:
- Substituent Variations : Modifications at the 3-position of the phenyl ring or the 9-position on the quinazoline core can enhance binding affinity to target proteins involved in microbial resistance or tumor suppression.
- Hybridization : Combining this compound with other pharmacophores may yield hybrid molecules with improved efficacy against resistant strains of bacteria or enhanced anticancer properties.
Q & A
Q. What established synthetic routes are available for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. Key steps include:
- Oxidative ring closure : Sodium hypochlorite in ethanol at room temperature can facilitate clean cyclization of hydrazine intermediates, yielding triazole-fused heterocycles with ~73% efficiency .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) improve reaction yields by enhancing intermediate stability .
- Example protocol : A representative synthesis of a related triazoloquinazoline achieved 39.5% yield via cyclocondensation at 196–198°C, monitored by TLC and purified via column chromatography .
| Parameter | Optimized Conditions |
|---|---|
| Temperature | 25–200°C (step-dependent) |
| Solvent | Ethanol, DMF, or toluene |
| Catalysts/Reagents | NaOCl, KCO, hydrazine hydrate |
| Purification | Column chromatography, recrystallization |
Q. How is the compound’s structural integrity validated post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., 463.5 g/mol for a related compound) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can low yields in the final cyclization step be addressed?
Contradictory yield data (e.g., 39.5% vs. 73% in similar syntheses) may arise from:
- Reagent purity : Impure intermediates reduce efficiency; recrystallization or HPLC purification is recommended .
- Temperature control : Slow heating (1–2°C/min) prevents side reactions during exothermic steps .
- Catalyst screening : Transition-metal catalysts (e.g., CuSO) or oxoammonium salts improve cyclization kinetics .
Q. What strategies resolve discrepancies in reported biological activity data?
Variability in enzyme inhibition assays (e.g., COX-2 or lanosterol-14α-demethylase) requires:
- Standardized assay conditions : Fixed substrate concentrations (e.g., 10 µM ATP for kinase assays) and controlled pH (7.4 ± 0.2) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose consistency across studies .
- Dose-response curves : IC values should be derived from ≥3 independent replicates to assess reproducibility .
Q. Which computational methods predict the compound’s pharmacokinetic and target interaction profiles?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability (e.g., 0.55 for related triazoloquinazolines) .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability (e.g., RMSD <2.0 Å over 100 ns simulations) with targets like tyrosine kinases .
- Density Functional Theory (DFT) : Calculates electron distribution to rationalize reactivity (e.g., nucleophilic attack at C-2 of the triazole ring) .
Methodological Challenges
Q. How to design experiments analyzing substituent effects on bioactivity?
- Comparative synthesis : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF) or donating (-OH) groups .
- Structure-Activity Relationship (SAR) : Tabulate IC values against structural variations (e.g., 3-methoxy vs. 4-fluoro analogs) .
- Statistical analysis : Use ANOVA (p <0.05) to validate significance of substituent-driven activity changes .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- X-ray crystallography : Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic lattices) .
- DSC/TGA : Melting point variations (>5°C) or decomposition profiles indicate polymorphic behavior .
- Solid-state NMR : Distinguishes hydrogen-bonding networks in amorphous vs. crystalline forms .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies may arise from:
- Polymorphism : Amorphous forms exhibit higher aqueous solubility than crystalline forms .
- pH-dependent solubility : Protonation of the pyridyl nitrogen (pKa ~4.5) increases solubility in acidic buffers .
- Experimental error : Use standardized shake-flask methods with HPLC quantification for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
